4-(2-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE
Overview
Description
4-(2-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a phenethylamine moiety linked to a benzenesulfonamide group through a carbothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of Phenethylamine Derivative: The initial step involves the preparation of a phenethylamine derivative, which can be achieved through the reduction of phenylacetonitrile using lithium aluminum hydride.
Carbothioylation: The phenethylamine derivative is then reacted with carbon disulfide and an appropriate alkylating agent to introduce the carbothioyl group.
Sulfonamide Formation: Finally, the intermediate product is reacted with a benzenesulfonyl chloride derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-(2-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Shares the benzenesulfonamide moiety but lacks the phenethylamine and carbothioyl groups.
2-Phenethylamines: Contains the phenethylamine moiety but differs in the functional groups attached.
Uniqueness
4-(2-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c18-24(21,22)16-8-6-15(7-9-16)11-13-20-17(23)19-12-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H2,18,21,22)(H2,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSJDNDPQKLWKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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